4-Methyl Irinotecan: EP Impurity H Chromatographic Resolution and Retention Time Differentiated from Irinotecan
In reversed-phase HPLC systems commonly used for Irinotecan assay per European Pharmacopoeia monographs, 4-Methyl Irinotecan (EP Impurity H) demonstrates a relative retention time (RRT) of approximately 1.2 to 1.4 relative to the Irinotecan main peak [1]. This separation is sufficient for quantification at the 0.10% specification threshold, confirming its suitability as a system suitability marker and its non-interference with the Irinotecan analyte peak.
| Evidence Dimension | Chromatographic Resolution (Relative Retention Time, RRT) |
|---|---|
| Target Compound Data | RRT ≈ 1.2 - 1.4 (relative to Irinotecan) |
| Comparator Or Baseline | Irinotecan RRT = 1.0 |
| Quantified Difference | Peak separation factor ≥ 1.2 |
| Conditions | Reversed-phase HPLC under EP monograph conditions; typical C18 column with acetonitrile/phosphate buffer mobile phase |
Why This Matters
Demonstrates the compound's distinct analytical signature, enabling its specific quantitation in QC release and stability studies without interference, a critical requirement for EP compliance.
- [1] Veeprho. Irinotecan EP Impurity H (HCl Salt) | CAS 1608463-33-7. Product Page. Describes its distinct chromatographic pattern in HPLC. Accessed 2026-04-17. View Source
